1,1'-(2,6-pyridinediyldicarbonyl)diindoline
Overview
Description
1,1'-(2,6-pyridinediyldicarbonyl)diindoline, also known as PDI, is a fluorescent dye that has been widely used in scientific research applications. PDI is a heterocyclic compound that contains a pyridine ring and two indole rings. Its unique structure makes it an excellent fluorescent probe for studying biological systems.
Mechanism of Action
The mechanism of action of 1,1'-(2,6-pyridinediyldicarbonyl)diindoline involves its ability to interact with biological molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. 1,1'-(2,6-pyridinediyldicarbonyl)diindoline's fluorescence properties arise from its ability to absorb light energy and emit it at a longer wavelength. This property allows 1,1'-(2,6-pyridinediyldicarbonyl)diindoline to be used as a fluorescent probe to study biological systems.
Biochemical and Physiological Effects:
1,1'-(2,6-pyridinediyldicarbonyl)diindoline has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with the normal functioning of biological molecules. 1,1'-(2,6-pyridinediyldicarbonyl)diindoline's fluorescence properties allow it to be used as a non-invasive tool for studying biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using 1,1'-(2,6-pyridinediyldicarbonyl)diindoline in lab experiments include its high solubility in organic solvents, its ability to interact with biological molecules through non-covalent interactions, and its non-toxic nature. The limitations of using 1,1'-(2,6-pyridinediyldicarbonyl)diindoline in lab experiments include its limited ability to penetrate cell membranes and its sensitivity to environmental factors such as pH and temperature.
Future Directions
There are several future directions for the use of 1,1'-(2,6-pyridinediyldicarbonyl)diindoline in scientific research. One direction is the development of new 1,1'-(2,6-pyridinediyldicarbonyl)diindoline derivatives with improved fluorescence properties and cell-penetrating abilities. Another direction is the use of 1,1'-(2,6-pyridinediyldicarbonyl)diindoline in vivo to study biological systems in living organisms. Additionally, 1,1'-(2,6-pyridinediyldicarbonyl)diindoline could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.
Scientific Research Applications
1,1'-(2,6-pyridinediyldicarbonyl)diindoline has been widely used as a fluorescent probe in scientific research applications. Its fluorescence properties make it an excellent tool for studying biological systems such as DNA, RNA, proteins, and cells. 1,1'-(2,6-pyridinediyldicarbonyl)diindoline has been used to study DNA conformational changes, protein-protein interactions, and cell membrane dynamics.
properties
IUPAC Name |
[6-(2,3-dihydroindole-1-carbonyl)pyridin-2-yl]-(2,3-dihydroindol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22(25-14-12-16-6-1-3-10-20(16)25)18-8-5-9-19(24-18)23(28)26-15-13-17-7-2-4-11-21(17)26/h1-11H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNDXUIZSQMNAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NC(=CC=C3)C(=O)N4CCC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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